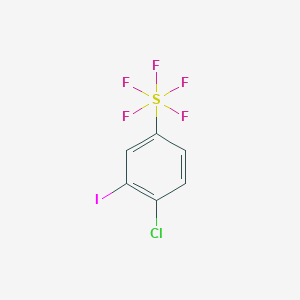![molecular formula C20H22N2O2 B2630584 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097930-14-6](/img/structure/B2630584.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide is a complex organic compound that features a cyclopropyl group attached to a pyridine ring, which is further connected to a pentanamide chain with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the phenylpentanamide moiety. Key steps may include:
Cyclopropylation of Pyridine:
Formation of the Amide Bond: The intermediate is then reacted with a phenylpentanoic acid derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism by which N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and pyridine moieties may facilitate binding to certain receptors or enzymes, modulating their activity. The phenylpentanamide chain can influence the compound’s overall pharmacokinetics and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
- N-[(6-fluoropyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(17-5-2-1-3-6-17)7-4-8-20(24)22-14-15-9-12-18(21-13-15)16-10-11-16/h1-3,5-6,9,12-13,16H,4,7-8,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGPPFYBDMMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630503.png)

![N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide](/img/structure/B2630505.png)


![N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2630511.png)


![3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630515.png)
![3-Cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2630518.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2630524.png)
